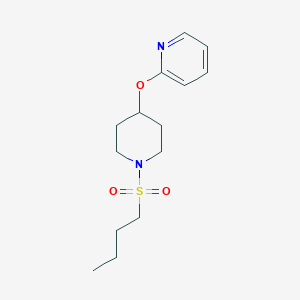
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one, also known as FBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBIM is a thioxoimidazolidinone derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is not well understood. However, several studies have suggested that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one may inhibit the activity of enzymes involved in cell proliferation and DNA replication, leading to the induction of apoptosis. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its high purity, low toxicity, and potential applications in the development of new drugs. However, the limitations of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. One of the most significant directions is the development of new drugs based on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit potential anti-tumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Another future direction is the further investigation of the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. Understanding the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can provide insights into its potential applications in the field of medicine. Finally, the development of new synthesis methods for 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can improve its availability and potential applications in scientific research.
Métodos De Síntesis
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with 2-bromoacetophenone. Another method involves the reaction of 4-fluorobenzylamine with carbon disulfide and sodium hydride, followed by cyclization with 2-bromopropiophenone. Both methods have been reported to yield 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one with high purity.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of potential applications in scientific research. One of the most significant applications of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is its potential as an anti-tumor agent. Several studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZQRNQKRRMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene](/img/structure/B2694976.png)
![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2694978.png)
![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)
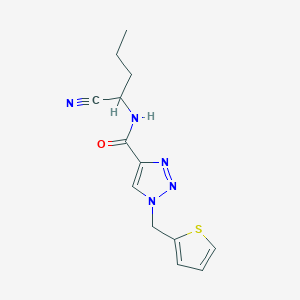
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)
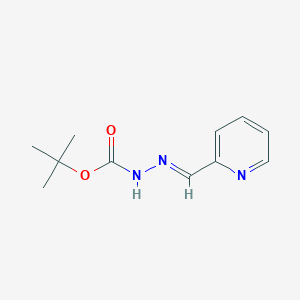



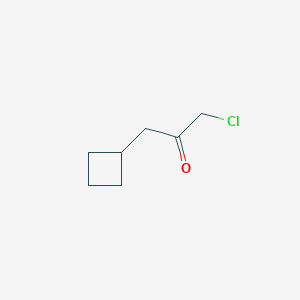
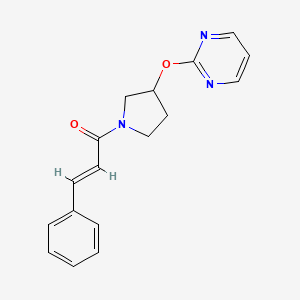
![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)
